(R)-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine is a chiral amine compound characterized by its unique structural features, including a naphthalene moiety and a trifluoromethyl-substituted benzyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound belongs to the class of tertiary amines and is categorized under organic compounds with significant applications in drug design and synthesis due to its chiral nature and functional groups that allow for diverse chemical reactivity.
The synthesis of (R)-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine typically involves the following steps:
The molecular structure of (R)-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine features:
The molecular formula is , with a molecular weight of approximately 353.36 g/mol. The compound's InChI code is 1S/C20H18F3N/c1-14(18-11-5-8-16-7-2-3-10-19(16)18)17(21,22)12-15(23)20(24)25/h2-11,14,18H,12H2,1H3,(H,24,25)/t14-,18+/m0/s1 .
(R)-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine can participate in various chemical reactions, including:
The reactivity of this compound can be attributed to its electron-rich aromatic systems and the basicity of the amine group, allowing it to engage in diverse organic transformations.
The mechanism of action for (R)-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine in biological systems may involve:
Studies indicate that compounds with similar structures often exhibit activity at adrenergic or serotonin receptors, suggesting potential therapeutic applications .
The physical properties include:
The chemical properties include:
(R)-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine has potential applications in:
The chirality of benzylamine derivatives is a critical determinant of their pharmacological efficacy, particularly in antifungal and calcimimetic therapies. The (R)-enantiomer of 1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine exemplifies this principle, as its biological activity is highly dependent on its absolute stereochemical configuration. Regulatory agencies like the FDA mandate rigorous stereochemical characterization early in drug development due to potential divergences in enantiomer activity—where one enantiomer (eutomer) may exhibit therapeutic effects while its counterpart (distomer) could be inactive or even toxic [5]. This requirement is especially pertinent for calcimimetics, which modulate calcium-sensing receptors (CaSRs) to treat disorders like secondary hyperparathyroidism. The enantiopurity of such compounds ensures precise binding to chiral pockets of CaSRs, thereby optimizing parathyroid hormone (PTH) suppression and calcium homeostasis [4].
Table 1: Clinically Relevant Chiral Benzylamine Drugs
Compound Name | CAS No. | Molecular Formula | Key Therapeutic Use |
---|---|---|---|
(R)-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine | 1229225-42-6 | C₂₀H₁₉ClF₃N | Antifungal/Calcimimetic (Research) |
Cinacalcet | 226256-56-0 | C₂₂H₂₂F₃N | Calcimimetic (Approved) |
Terbinafine | 91161-71-6 | C₂₁H₂₅N | Antifungal (Approved) |
The title compound shares a structural blueprint with allylamine antifungals butenafine and terbinafine, featuring:
The α-naphthyl group and 3-(trifluoromethyl)benzyl substituent synergistically govern the compound’s bioactivity:
Table 2: Functional Roles of Key Substituents
Substituent | Physicochemical Properties | Biological Implications |
---|---|---|
α-Naphthyl | High lipophilicity (LogP > 3.5) | Membrane penetration; hydrophobic target binding |
3-(Trifluoromethyl)benzyl | Strong electron-withdrawing effect | Metabolic stability; enhanced receptor affinity |
Chiral (R)-ethylamine | Stereospecific recognition | Enantioselective enzyme/receptor engagement |
Enantiopure synthesis of this compound employs lipase-catalyzed kinetic resolution or engineered cytochrome c552-mediated N–H carbene insertion. The latter method uses a variant of Hydrogenobacter thermophilus cytochrome c552 (M59G) to achieve N–H insertion with ethyl 2-diazo-3,3,3-trifluoropropanoate (EtDTP), yielding α-trifluoromethyl amines with >99% yield and 95:5 enantiomeric ratio (er) [7]. This biocatalytic approach overcomes limitations of traditional metal-catalyzed methods, which struggle with acceptor–acceptor diazo reagents like trifluoromethyl-substituted carbenoids.
The compound (Mol. Wt. 365.82 g/mol, CAS 1229225-42-6) integrates critical pharmacophoric elements into a compact scaffold:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: